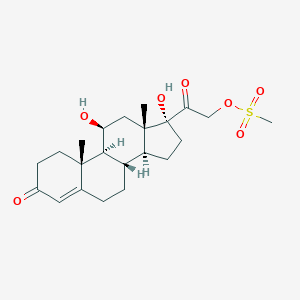

Cortisol 21-mesylate

描述

Cortisol 21-mesylate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortexThese are steroids with a structure based on a hydroxylated prostane moiety .

准备方法

Synthetic Routes and Reaction Conditions

Cortisol 21-mesylate can be synthesized through the mesylation of cortisol. The process involves the reaction of cortisol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Nucleophilic Substitution at C-21

The mesylate group acts as a superior leaving group, enabling nucleophilic displacement reactions. This reactivity is leveraged in synthesizing fluorinated derivatives and studying receptor interactions.

Fluorination Reactions

-

Reaction with Fluoride Ions :

Cortisol 21-mesylate reacts with anhydrous cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (110°C) to yield 21-fluoro derivatives .Substrate Reagent/Conditions Product Yield This compound KF in DMF, 110°C, 18–24 hrs 21-Fluorocortisol ~40% Competing intramolecular rearrangement may occur, forming 17α,21-anhydro products as side products .

Thiol-Mediated Covalent Bonding

-

The α-keto mesylate group reacts selectively with thiol anions (e.g., cysteine residues in proteins), forming irreversible thioether bonds. This mechanism underpins its role as an affinity label for glucocorticoid receptors :

Redox Reactions

The C-20 carbonyl group adjacent to the mesylate facilitates redox transformations.

Reduction

-

Hydrogen Addition :

this compound undergoes reduction at the C-20 ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), producing 20-dihydro derivatives8.

Oxidation

-

Oxidative Modification :

Strong oxidants (e.g., chromic acid) oxidize the C-11 hydroxyl group to a ketone, forming cortisone derivatives .

Hydrolysis and Stability

-

Aqueous Stability :

The mesylate group hydrolyzes slowly in aqueous solutions, forming cortisol and methanesulfonic acid. This hydrolysis is pH-dependent, accelerating under alkaline conditions . -

Enzymatic Degradation :

this compound is metabolized by 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, though its modified structure may alter enzyme affinity compared to cortisol .

Receptor Binding

-

Glucocorticoid Receptor (GR) Covalent Modification :

this compound binds irreversibly to GR via thiol-mediated covalent linkage, as demonstrated in rat hepatoma cells .

Case Study: Receptor Binding Assay

| Treatment | GR Binding Affinity | Biological Effect |

|---|---|---|

| This compound + Insulin | Moderate | Stimulates casein synthesis |

| Dexamethasone 21-mesylate | High | Irreversible GR inhibition |

vs. Dexamethasone 21-Mesylate

-

Higher Stability : Dexamethasone 21-mesylate’s fluorinated structure enhances metabolic stability compared to this compound .

-

Reaction Kinetics : Dexamethasone 21-mesylate forms covalent receptor complexes faster due to increased lipophilicity .

vs. Cortisol

科学研究应用

Chemical Properties and Structure

Cortisol 21-mesylate is characterized by the molecular formula C22H32O7S and a molecular weight of 440.55 g/mol. Its structural modification involves the addition of a mesylate group at the 21-position of the cortisol molecule, which enhances its solubility and reactivity in biochemical assays .

Research Applications

This compound is primarily utilized in research settings for the following purposes:

- Proteomics Research : It serves as a biochemical tool for studying protein interactions and signaling pathways related to glucocorticoid receptor activation. Its modified structure allows for improved binding and specificity in assays .

- Stress Response Studies : Given cortisol's role in the hypothalamic-pituitary-adrenal (HPA) axis, this compound is employed to investigate the biochemical pathways involved in stress responses. It aids in understanding how chronic stress affects physiological and psychological health .

- Neuroendocrine Research : The compound is used to explore the links between cortisol levels and neurodegenerative diseases. Studies have shown that elevated cortisol levels can exacerbate conditions like Alzheimer's and Parkinson's disease, making it a focal point for therapeutic investigations .

Clinical Applications

This compound has potential clinical applications, particularly in diagnosing and treating conditions linked to cortisol dysregulation:

- Diagnosis of Cushing's Syndrome : By measuring hair cortisol concentrations (HCC), researchers can assess long-term cortisol exposure, which is crucial for diagnosing conditions like Cushing's syndrome. This compound can be used to standardize these measurements due to its stable properties .

- Therapeutic Targeting : There is growing interest in using cortisol derivatives like 21-mesylate as therapeutic agents to modulate stress responses. This could be particularly beneficial in treating anxiety disorders, depression, and metabolic syndromes associated with chronic stress .

Case Studies and Findings

- Chronic Stress and Neurodegeneration :

- Hair Cortisol Concentrations :

- Metabolic Syndrome :

作用机制

Cortisol 21-mesylate exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of target genes involved in various physiological processes, including immune response, metabolism, and stress response . The molecular targets and pathways involved include the inhibition of phospholipase A2 activity and the induction of annexin A1 expression .

相似化合物的比较

Cortisol 21-mesylate can be compared with other similar compounds such as:

Prednisolone: A synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.

Cortisone: A naturally occurring glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.

Flurandrenolide: A synthetic glucocorticoid with a similar ring structure to cortisol.

Uniqueness

This compound is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other glucocorticoids .

List of Similar Compounds

- Prednisolone

- Cortisone

- Flurandrenolide

生物活性

Cortisol 21-mesylate, an alkylating derivative of cortisol, has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of this compound

This compound is structurally similar to cortisol, a glucocorticoid hormone that plays a critical role in various physiological processes, including metabolism, immune response, and stress management. The modification at the 21 position enhances its pharmacological properties, making it a subject of interest in both basic and applied research.

Target Receptors

this compound primarily interacts with the glucocorticoid receptor (GR), leading to alterations in gene expression and cellular metabolism. The binding affinity of cortisol derivatives can significantly influence their biological effects.

Biochemical Pathways

Upon binding to the GR, this compound initiates a cascade of intracellular events that can modulate immune responses and metabolic pathways. This includes the regulation of pro-inflammatory cytokines and enzymes involved in metabolic processes.

Glucocorticoid Action

Research indicates that this compound exhibits glucocorticoid-like activity. In vitro studies have shown that it can stimulate casein synthesis in cultured mouse mammary glands when combined with insulin and prolactin. Specifically:

- Concentration Range : At concentrations between and , this compound did not inhibit casein synthesis but rather stimulated it when combined with other hormones .

- Potency Comparison : The potency of this compound is approximately to that of cortisol itself .

Anti-Glucocorticoid Action

Interestingly, this compound has also been reported to exert anti-glucocorticoid effects in certain contexts, particularly in rat hepatoma cell cultures. This dual action complicates its classification as merely a glucocorticoid or anti-glucocorticoid agent, highlighting its potential utility in specific therapeutic scenarios .

Case Studies

A notable case study explored the effects of this compound on milk protein synthesis during pregnancy. In this study, midpregnant mouse mammary explants were treated with various combinations of hormones:

| Treatment Combination | Effect on Casein Synthesis |

|---|---|

| This compound + Insulin + Prolactin | Stimulation observed |

| This compound alone | No significant effect |

| Cortisol + Insulin + Prolactin | Strong stimulation |

The results indicate that while this compound alone does not inhibit protein synthesis, it can enhance the effects of other hormones involved in lactation .

Research Findings

Recent studies have further elucidated the pharmacokinetics and dynamics of this compound:

- Absorption and Distribution : Like other glucocorticoids, this compound is well-absorbed and widely distributed throughout the body.

- Gene Expression Modulation : The compound's interaction with the GR leads to significant changes in gene expression profiles associated with stress response and inflammation regulation .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h10,15-17,19,24,26H,4-9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMXNPUMXZCVGU-CWNVBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985340 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6677-96-9 | |

| Record name | Cortisol 21-mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6677-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisol 21-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl methanesulfonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。